2,2'-dichlorobiphenyl-4-amine

Metabolism Cytochrome P450 Structure-Activity Relationship

2,2'-Dichlorobiphenyl-4-amine (CAS 102871-33-0), systematically designated as [1,1'-Biphenyl]-4-amine, 2,2'-dichloro-, is an asymmetrically substituted polychlorinated biphenyl (PCB) amine derivative with the molecular formula C12H9Cl2N and a molecular weight of 238.11 g/mol. The compound features two chlorine atoms positioned at the 2 and 2' positions and a primary amine group at the 4-position of the biphenyl scaffold.

Molecular Formula C12H9Cl2N
Molecular Weight 238.11 g/mol
CAS No. 102871-33-0
Cat. No. B3075231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-dichlorobiphenyl-4-amine
CAS102871-33-0
Molecular FormulaC12H9Cl2N
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=C(C=C2)N)Cl)Cl
InChIInChI=1S/C12H9Cl2N/c13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)14/h1-7H,15H2
InChIKeyWNEVAUPTKVKYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Dichlorobiphenyl-4-amine (CAS 102871-33-0) Technical Baseline for Procurement and Scientific Selection


2,2'-Dichlorobiphenyl-4-amine (CAS 102871-33-0), systematically designated as [1,1'-Biphenyl]-4-amine, 2,2'-dichloro-, is an asymmetrically substituted polychlorinated biphenyl (PCB) amine derivative with the molecular formula C12H9Cl2N and a molecular weight of 238.11 g/mol . The compound features two chlorine atoms positioned at the 2 and 2' positions and a primary amine group at the 4-position of the biphenyl scaffold. This substitution pattern imparts a specific non-coplanar conformation due to steric hindrance from the ortho-chlorine substituents, a structural characteristic that fundamentally governs the compound's physicochemical behavior, metabolic fate, and biological interactions relative to its planar or mono-ortho-substituted congeners [1]. As a functionalized chlorinated biphenyl, it occupies a distinct niche in synthetic chemistry, analytical method development, and environmental toxicology research where precise structural features dictate experimental outcomes.

Why Generic PCB Amine Substitution Fails: Evidence-Driven Selection of 2,2'-Dichlorobiphenyl-4-amine


Substitution among chlorobiphenylamines is scientifically inadvisable due to position-dependent variations in metabolic regioselectivity, enzyme induction profiles, and toxicological endpoints. The ortho-substitution pattern of 2,2'-dichlorobiphenyl-4-amine dictates a non-coplanar conformation that directly influences its interaction with cytochrome P450 isozymes, as demonstrated in comparative metabolic studies of dichlorobiphenyl isomers [1]. Moreover, structure-activity relationship (SAR) analyses of PCB congeners have established that ortho-chlorine substitution significantly modulates neurotoxic potency, with 2,2'-dichlorobiphenyl congeners exhibiting distinct EC50 values relative to meta- or para-substituted analogs [2]. Additionally, computational and spectroscopic investigations confirm that the torsional angle and electronic properties of chlorobiphenyls are exquisitely sensitive to substitution position, directly affecting physicochemical properties such as solubility, chromatographic retention, and receptor binding affinity [3]. Generic procurement of an unspecified chlorobiphenylamine thus introduces uncontrolled variability that can compromise experimental reproducibility, invalidate SAR conclusions, and confound toxicological risk assessments.

2,2'-Dichlorobiphenyl-4-amine: Quantitative Differentiation Evidence Against Structural Analogs


Ortho-Substitution Drives P450 Isozyme Selectivity and Metabolic Fate Relative to Coplanar Congeners

Comparative in vitro metabolism studies using purified rat liver cytochrome P450 isozymes demonstrate that the ortho-chlorine substitution pattern of 2,2'-dichlorobiphenyl (DCB), the parent scaffold of 2,2'-dichlorobiphenyl-4-amine, dictates preferential metabolism by the phenobarbital-inducible PB-B isozyme, in contrast to non-ortho-substituted DCBs which are primarily metabolized by the β-naphthoflavone-inducible BNF-B isozyme. This isozyme selectivity, extrapolated from the behavior of the chlorobiphenyl core, implies that the metabolic activation and detoxification pathways of 2,2'-dichlorobiphenyl-4-amine will fundamentally differ from those of its coplanar or mono-ortho-substituted analogs. Such differences directly affect experimental outcomes in studies of xenobiotic metabolism, toxicity, and environmental fate, making analog substitution a source of significant variability [1].

Metabolism Cytochrome P450 Structure-Activity Relationship

Comparative Toxicokinetics Reveal Distinct Elimination Kinetics and Lethality Profiles Between 2,2'- and 4,4'-DCB Isomers

A direct comparative toxicokinetic study in the pond snail Lymnaea stagnalis demonstrates that the 2,2'-dichlorobiphenyl scaffold exhibits a dramatically higher elimination rate constant (kel) compared to its 4,4'-dichloro analog. Following injection, the kel for 2,2'-DCB was 0.028 per hr, whereas the kel for 4,4'-DCB was only 0.001 per hr. Furthermore, 2,2'-DCB demonstrated acute lethality, causing 63% mortality within 72 hours post-injection, an effect not observed with 4,4'-DCB. These data underscore that ortho-chlorine substitution profoundly alters both the biodistribution and toxicity profile of chlorobiphenyl derivatives, providing a strong class-level inference for the distinct in vivo behavior of 2,2'-dichlorobiphenyl-4-amine relative to its para-substituted analogs [1].

Toxicokinetics Elimination Rate In Vivo Fate

Ortho-Chlorine Substitution Confers Maximal Neurotoxic Potency Among Dichlorinated PCB Congeners

A systematic structure-activity relationship (SAR) study evaluated the neurotoxic potency of 43 individual PCB congeners by measuring their ability to decrease dopamine content in PC12 cells. Among the congeners tested, 2,2'-dichlorobiphenyl was identified as the most potent neurotoxicant, with an EC50 value of 65 µM. The study concluded that congeners bearing ortho-chlorine substitution, such as 2,2'-DCB, exhibited the highest potency. This provides a class-level inference for the neurotoxic potential of 2,2'-dichlorobiphenyl-4-amine relative to meta- or para-substituted analogs, and highlights the specific utility of this compound as a model agent in neurotoxicology research where ortho-substitution effects are the primary focus [1].

Neurotoxicity SAR EC50

Substitution Position Governs Molecular Conformation and Physicochemical Properties: R2PI Spectroscopic Evidence

Resonance-enhanced two-photon ionization (R2PI) spectroscopy combined with AM1 molecular orbital calculations reveals that the torsional angle between the two phenyl rings in dichlorobiphenyls is exquisitely sensitive to the position of chlorine substituents. The ortho-substitution in 2,2'-dichlorobiphenyl forces a significantly twisted, non-coplanar geometry compared to meta- or para-substituted isomers. This conformational difference manifests in distinct spectroscopic signatures (energetic locations and vibronic structure) and influences fundamental physicochemical properties including polarity, chromatographic retention, and molecular recognition events. For 2,2'-dichlorobiphenyl-4-amine, this implies unique solubility characteristics, HPLC elution profiles, and potentially altered binding affinities to biological targets relative to its planar or less sterically hindered analogs, directly impacting analytical method development and biological assay design [1].

Conformation Spectroscopy Torsional Angle

2,2'-Dichlorobiphenyl Serves as a Key Intermediate in Active Metabolite-Based Inhibitor Design

The 2,2'-dichlorobiphenyl-4-yl scaffold has been explicitly utilized in the design of enzyme inhibitors, specifically as a substructure in (2Z)-2-cyano-N-(2,2'-dichlorobiphenyl-4-yl)-3-hydroxybut-2-enamide, a compound based on the active metabolite of the anti-inflammatory drug leflunomide. This demonstrates that the specific 2,2'-dichloro-4-amino substitution pattern offers a privileged scaffold for medicinal chemistry exploration, distinct from other regioisomers. The presence of the 4-amine functionality provides a versatile handle for further derivatization, while the ortho-chloro substituents impose conformational constraints and modulate electronic properties that can be exploited to optimize binding to biological targets such as dihydroorotate dehydrogenase (DHODH) [1].

Medicinal Chemistry Enzyme Inhibition SAR

Best Research and Industrial Application Scenarios for 2,2'-Dichlorobiphenyl-4-amine (CAS 102871-33-0)


Metabolic Pathway Elucidation and Environmental Fate Studies

Use as a specific substrate to study cytochrome P450 isozyme selectivity, particularly the PB-B (CYP2B) isoform. The ortho-substitution pattern drives a distinct metabolic regioselectivity and enzyme preference compared to coplanar analogs, making this compound an essential tool for probing structure-metabolism relationships in xenobiotic biotransformation and for predicting environmental persistence [1].

Neurotoxicology Model Compound for Ortho-Substituted PCBs

Employ as a prototypical neurotoxicant in in vitro and in vivo studies of PCB-induced dopaminergic dysfunction. The parent scaffold, 2,2'-dichlorobiphenyl, represents the most potent congener identified in comparative SAR studies, making the 4-amine derivative a valuable model for investigating the mechanisms underlying ortho-substitution-dependent neurotoxicity and for developing neuroprotective strategies [1].

Analytical Reference Standard for Ortho-Substituted Chlorobiphenylamines

Utilize as a certified reference standard for the development and validation of GC-MS, LC-MS/MS, or HPLC methods aimed at quantifying ortho-substituted PCB amines in environmental samples, industrial effluents, or biological matrices. The distinct conformational properties and chromatographic behavior of the 2,2'-dichloro isomer necessitate its inclusion in multi-analyte methods to ensure accurate peak identification and avoid misassignment with co-eluting planar congeners [1][2].

Privileged Scaffold for Structure-Activity Relationship (SAR) Studies

Incorporate as a key synthetic building block for the generation of compound libraries targeting enzymes such as DHODH or other receptors where the 2,2'-dichlorobiphenyl moiety is a known pharmacophore. The 4-amine group provides a versatile synthetic handle for introducing diverse functional groups, enabling systematic exploration of how ortho-chlorine substitution modulates target binding, pharmacokinetics, and off-target toxicity [1].

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